molecular formula C9H7N3O2 B1298887 1-(3-nitrophenyl)-1H-imidazole CAS No. 23309-09-3

1-(3-nitrophenyl)-1H-imidazole

Cat. No. B1298887
M. Wt: 189.17 g/mol
InChI Key: NUIYHMRBFZOEES-UHFFFAOYSA-N
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Patent
US05922724

Procedure details

A mixture of 1-iodo-3-nitrobenzene (90 g, 0.36 mol), imidazole (54 g, 0.79 mol), potassium carbonate (54 g, 0.39 mol) and finely divided copper powder (1 g) is heated to 200° C. The melt is stirred for 2 hours under nitrogen. During the reaction water vapor is trapped by molecular sieves, placed between the reation vessel and the condenser. Following the reaction the mixture is cooled to 100° C. and water is added. The mixture is allowed to cool to room temperature and the crude product is filtered off and dried. Recrystallization from toluene (200-250 ml) affords pure 3-(1-imidazolyl)nitrobenzene (54.2 g, 79%). Mp 101-102° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.C(=O)([O-])[O-].[K+].[K+]>[Cu].O>[N:11]1([C:2]2[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:14][N:13]=[CH:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
IC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
54 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The melt is stirred for 2 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene (200-250 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 54.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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